molecular formula C14H7BrO2S B11942670 Q180 1-(Bromothio)anthraquinone CAS No. 100527-04-6

Q180 1-(Bromothio)anthraquinone

Cat. No.: B11942670
CAS No.: 100527-04-6
M. Wt: 319.17 g/mol
InChI Key: XSQZEVDURZPZPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Q180 1-(Bromothio)anthraquinone typically involves the bromination of anthraquinone derivatives followed by thiolation. One common method includes the reaction of anthraquinone with bromine in the presence of a catalyst to introduce the bromine atom. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using microwave irradiation and catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Q180 1-(Bromothio)anthraquinone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Q180 1-(Bromothio)anthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. For example, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms, thereby inducing cell death in cancer cells . The molecular targets and pathways involved include topoisomerases, kinases, and other essential proteins in the cell cycle .

Comparison with Similar Compounds

Q180 1-(Bromothio)anthraquinone is unique due to its specific bromothio substitution, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

CAS No.

100527-04-6

Molecular Formula

C14H7BrO2S

Molecular Weight

319.17 g/mol

IUPAC Name

(9,10-dioxoanthracen-1-yl) thiohypobromite

InChI

InChI=1S/C14H7BrO2S/c15-18-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H

InChI Key

XSQZEVDURZPZPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SBr

Origin of Product

United States

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